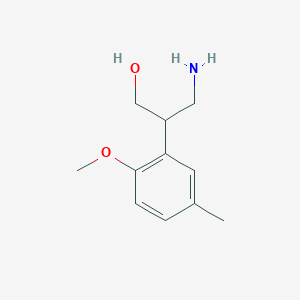
3-Amino-2-(2-methoxy-5-methylphenyl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-2-(2-methoxy-5-methylphenyl)propan-1-ol is an organic compound that belongs to the class of propanolamines It features a hydroxy group at the first carbon, an amino group at the second carbon, and a methoxy-methylphenyl group attached to the second carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-(2-methoxy-5-methylphenyl)propan-1-ol can be achieved through several methods. One common approach involves the reaction of 2-methoxy-5-methylbenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield the desired amino alcohol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation for the reduction step, which allows for greater scalability and efficiency. The reaction conditions typically include elevated temperatures and pressures to facilitate the reduction process.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Amino-2-(2-methoxy-5-methylphenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions to achieve substitution.
Major Products:
Oxidation: Formation of 3-oxo-2-(2-methoxy-5-methylphenyl)propan-1-ol.
Reduction: Formation of 3-amino-2-(2-methoxy-5-methylphenyl)propan-1-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Amino-2-(2-methoxy-5-methylphenyl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used as a building block for the synthesis of biologically active compounds.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Amino-2-(2-methoxy-5-methylphenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxy groups allow it to form hydrogen bonds and interact with active sites, potentially inhibiting or activating certain biological pathways. The methoxy-methylphenyl group provides additional hydrophobic interactions, enhancing its binding affinity.
Comparaison Avec Des Composés Similaires
- 3-Amino-3-(4-methoxyphenyl)propan-1-ol
- 3-Amino-3-(2,4-dichlorophenyl)propan-1-ol
- 3-Amino-3-cyclohexylpropan-1-ol
Comparison: Compared to these similar compounds, 3-Amino-2-(2-methoxy-5-methylphenyl)propan-1-ol is unique due to the presence of the methoxy-methylphenyl group, which provides distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications.
Propriétés
Formule moléculaire |
C11H17NO2 |
|---|---|
Poids moléculaire |
195.26 g/mol |
Nom IUPAC |
3-amino-2-(2-methoxy-5-methylphenyl)propan-1-ol |
InChI |
InChI=1S/C11H17NO2/c1-8-3-4-11(14-2)10(5-8)9(6-12)7-13/h3-5,9,13H,6-7,12H2,1-2H3 |
Clé InChI |
QXLKSEFVVTYGTC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)OC)C(CN)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


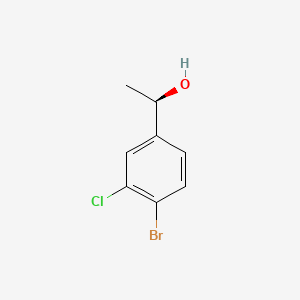
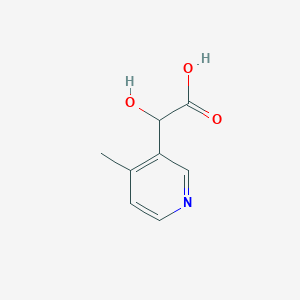
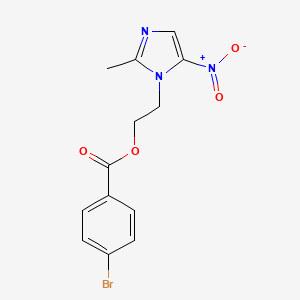
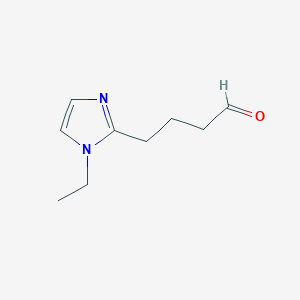
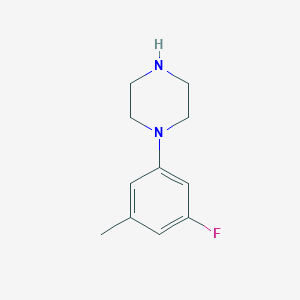
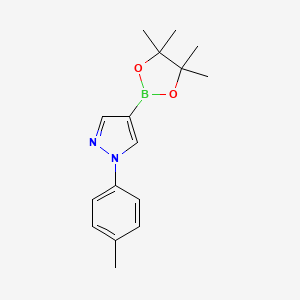
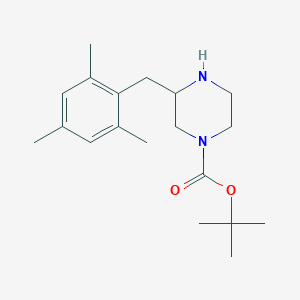
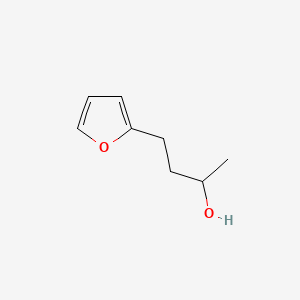
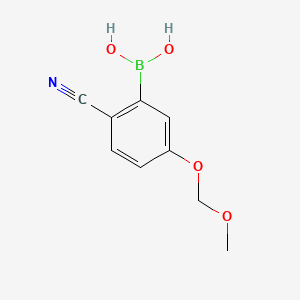
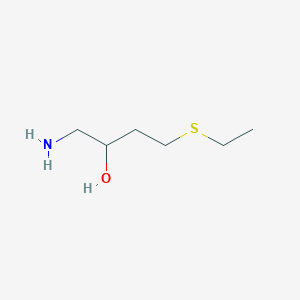

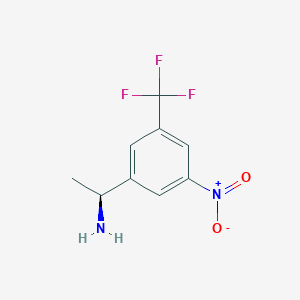
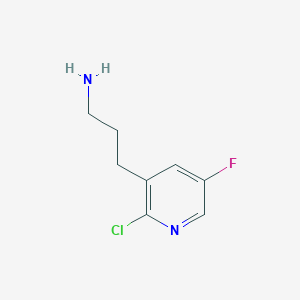
![5-[3-(Benzyloxy)phenyl]-1,3-oxazolidin-2-one](/img/structure/B13608419.png)
